(R)-3-Ureidoisobutyrate

Description

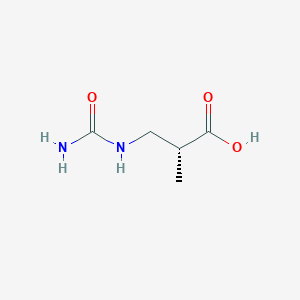

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2R)-3-(carbamoylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)/t3-/m1/s1 |

InChI Key |

PHENTZNALBMCQD-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CNC(=O)N)C(=O)O |

Canonical SMILES |

CC(CNC(=O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Reductive Catabolism of Thymine to (R)-3-Ureidoisobutyrate

Executive Summary

This guide details the reductive metabolic pathway of thymine (5-methyluracil) to (R)-3-ureidoisobutyrate, a critical segment of pyrimidine catabolism. This pathway maintains the homeostasis of the nucleotide pool and dictates the pharmacokinetics of fluoropyrimidine drugs (e.g., 5-fluorouracil, capecitabine).

The conversion involves two key enzymatic steps: the rate-limiting reduction by Dihydropyrimidine Dehydrogenase (DPD) and the hydrolytic ring-opening by Dihydropyrimidinase (DHP) .[1][2] Understanding the stereochemical fidelity and kinetics of this pathway is essential for interpreting metabolic flux data and managing DPD-deficient phenotypes in drug development.

Molecular Mechanism & Stereochemistry

The catabolism of thymine occurs primarily in the liver cytosolic compartment. Unlike oxidative degradation, this reductive pathway preserves the pyrimidine ring's nitrogen atoms, eventually funneling them into beta-amino acids.

Step 1: Reduction of Thymine

Enzyme: Dihydropyrimidine Dehydrogenase (DPD) [EC 1.3.1.2] Cofactor: NADPH + H⁺ Product: (R)-5,6-Dihydrothymine (DHT)[1]

DPD is a complex flavoprotein containing FAD, FMN, and four [4Fe-4S] clusters. The reaction proceeds via a hydride transfer from NADPH to FAD, then through the iron-sulfur wire to FMN, where thymine binds.

-

Mechanism: The hydride attacks C6 of the thymine ring, while a proton is donated to C5.

-

Stereospecificity: DPD exhibits strict stereoselectivity, adding hydrogen across the 5,6-double bond to generate the (R)-enantiomer of dihydrothymine at the C5 chiral center.

Step 2: Hydrolytic Ring Opening

Enzyme: Dihydropyrimidinase (DHP) [EC 3.5.2.2] Cofactor: Zinc (Zn²⁺) Product: (R)-3-Ureidoisobutyrate (also known as β-ureidoisobutyric acid)

DHP is a zinc-dependent amidohydrolase. It catalyzes the reversible hydrolysis of the amide bond between N3 and C4 of the dihydropyrimidine ring.

-

Mechanism: A hydroxide ion, activated by the binuclear zinc center, attacks the C4 carbonyl carbon. This results in ring cleavage.[3]

-

Chirality: The configuration at the chiral center (formerly C5 of thymine, now C2 of the isobutyrate chain) is preserved, yielding (R)-3-ureidoisobutyrate .

Pathway Visualization

The following diagram illustrates the molecular flow and enzymatic regulation.

Figure 1: Sequential enzymatic reduction and hydrolysis of thymine to (R)-3-ureidoisobutyrate.[4]

Experimental Methodologies

To validate pathway activity or screen for metabolic deficiencies, precise quantification of Thymine (Thy), Dihydrothymine (DHT), and Ureidoisobutyrate (UIB) is required. The following protocol utilizes LC-MS/MS for high specificity.

Protocol: LC-MS/MS Quantification in Plasma/Urine[5]

Objective: Simultaneous quantification of Thy, DHT, and UIB to calculate metabolic ratios (e.g., DHT/Thy).

1. Sample Preparation (Protein Precipitation)

-

Matrix: 200 µL Human Plasma or Urine.

-

Internal Standard (IS): Add 20 µL of [¹³C, ¹⁵N₂]-Thymine (10 µg/mL).

-

Extraction: Add 600 µL Ethyl Acetate (acidified with 0.1% Formic Acid) to stabilize ureido-compounds.

-

Vortex/Centrifuge: Vortex 2 min; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Drying: Transfer supernatant to a glass vial; evaporate under Nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

2. Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Atlantis T3, 3 µm, 2.1 x 100 mm) to retain polar metabolites.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient:

-

0-1 min: 0% B (Isocratic hold for polar UIB).

-

1-5 min: Linear ramp to 20% B.

-

5-7 min: Wash at 90% B.

-

7.1 min: Re-equilibrate.

-

3. Mass Spectrometry (MRM Parameters)

Operate in Negative Electrospray Ionization (ESI-) mode for optimal sensitivity of acidic metabolites (UIB).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Thymine | 125.0 | 42.0 | 30 | 15 |

| Dihydrothymine | 127.1 | 84.0 | 28 | 12 |

| (R)-3-Ureidoisobutyrate | 145.1 | 102.0 | 25 | 10 |

| IS ([¹³C,¹⁵N]-Thy) | 128.0 | 44.0 | 30 | 15 |

Workflow Visualization

Figure 2: Analytical workflow for the extraction and quantification of thymine metabolites.

Clinical & Pharmacological Implications[10]

DPD Deficiency & Toxicity

DPD (encoded by DPYD) is the rate-limiting enzyme.[1]

-

Genotype-Phenotype: Variants such as DPYD2A (IVS14+1G>A) lead to exon 14 skipping and inactive enzyme.

-

Biomarkers: In DPD deficiency, Thymine accumulates, and DHT/UIB levels drop.

-

Drug Safety: Patients with reduced DPD activity cannot detoxify 5-Fluorouracil (5-FU). Standard dosing in these patients leads to severe toxicity (neutropenia, mucositis) because 5-FU is catabolized via the same pathway as thymine.

DHP Deficiency

Defects in DPYS (encoding DHP) are rarer but distinct.

-

Biomarker Profile: Accumulation of Dihydrothymine (DHT) and Dihydrouracil (DHU), with low or absent Ureidoisobutyrate (UIB).

-

Clinical Presentation: Often presents with neurological symptoms (seizures, intellectual disability), unlike DPD deficiency which is often asymptomatic until drug challenge.

References

-

Ni, M., et al. (2011).[5] "Simultaneous determination of thymine and its sequential catabolites dihydrothymine and β-ureidoisobutyrate in human plasma and urine using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

-

Van Kuilenburg, A. B., et al. (2004).[7] "Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients." Biochimica et Biophysica Acta. Link

-

Vreken, P., et al. (1997). "Dihydropyrimidine dehydrogenase deficiency: a systematic review." Journal of Inherited Metabolic Disease. Link

-

PubChem Compound Summary. (2025). "(R)-3-ureido-isobutyrate (CID 91820371)."[8] National Library of Medicine.[8][9] Link[8]

-

KEGG Pathway Database. "Pyrimidine metabolism - Homo sapiens (human)." Kyoto Encyclopedia of Genes and Genomes. Link

Sources

- 1. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. A comprehensive UHPLC-MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-3-ureido-isobutyrate | C5H9N2O3- | CID 91820371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (R)-3-Ureidoisobutyrate as a Biomarker for Beta-Ureidopropionase Deficiency

Executive Summary

Beta-ureidopropionase (BUP) deficiency (OMIM #613161) is a rare autosomal recessive disorder of pyrimidine metabolism caused by mutations in the UPB1 gene.[1][2][3] While the clinical phenotype ranges from severe neurological impairment to asymptomatic presentations, the biochemical hallmark is the accumulation of N-carbamyl-β-amino acids.

This guide focuses on (R)-3-ureidoisobutyrate (also known as N-carbamyl-β-aminoisobutyric acid), the specific intermediate of thymine catabolism. For drug development professionals, this biomarker is critical not only for diagnosing the metabolic disorder but as a pharmacogenomic indicator for 5-Fluorouracil (5-FU) toxicity . Patients with BUP deficiency cannot catabolize fluoropyrimidines, leading to potentially fatal accumulation of toxic drug metabolites.

Metabolic Context: The Pyrimidine Degradation Pathway

To understand the utility of (R)-3-ureidoisobutyrate, one must visualize the reductive catabolic pathway of pyrimidines. The pathway degrades Uracil and Thymine in three parallel steps.[1][4]

The Enzymatic Cascade

-

Dihydropyrimidine Dehydrogenase (DPD): Reduces Thymine to Dihydrothymine.[1]

-

Dihydropyrimidinase (DHP): Hydrolyzes the ring of Dihydrothymine to form (R)-3-ureidoisobutyrate .

-

Beta-ureidopropionase (BUP/UPB1): The rate-limiting clearance step. It decarbamylates (R)-3-ureidoisobutyrate into β-aminoisobutyric acid (β-AIBA), ammonia, and CO₂.

The Blockade: In BUP deficiency, the third step fails. Consequently, the substrate—(R)-3-ureidoisobutyrate—accumulates in bodily fluids.

Pathway Visualization

The following diagram illustrates the parallel degradation of Uracil and Thymine, highlighting the specific accumulation point for the biomarker.

Figure 1: Pyrimidine catabolic pathway.[1] Red node (UPB1) indicates the enzymatic defect causing accumulation of the yellow node (Biomarker).

The Biomarker: (R)-3-Ureidoisobutyrate

Stereochemistry and Specificity

The specificity of this biomarker lies in its chirality. The precursor enzyme, dihydropyrimidinase, is stereoselective, producing exclusively the D-isomer of the carbamyl amino acid. In the specific nomenclature of 3-ureidoisobutyrate, this corresponds to the (R)-enantiomer .

-

Chemical Formula: C₅H₁₀N₂O₃

-

Molecular Weight: 146.14 g/mol

-

Stability: Stable in frozen urine; susceptible to bacterial degradation at room temperature (requires immediate freezing or acidification).

Diagnostic Utility

Unlike DPD deficiency (where uracil and thymine accumulate), BUP deficiency is characterized by a "distal" block.

-

Uracil/Thymine: Normal or slightly elevated.[1]

-

Dihydrouracil/Dihydrothymine: Moderately elevated.[1]

-

Ureido-compounds (3-UIB): Grossly elevated (often >100-fold ULN).

Clinical & Pharmacological Implications[6][7]

5-Fluorouracil (5-FU) Toxicity

This is the primary relevance for drug development. 5-FU is an analogue of uracil. It is catabolized by the same pathway.

-

Mechanism: In BUP deficiency, the catabolism of 5-FU is halted at the intermediate stage. While DPD deficiency is the most common cause of 5-FU toxicity, UPB1 defects are a recognized cause of severe, life-threatening toxicity (neutropenia, mucositis, neurotoxicity) due to reduced clearance.

-

Screening: Pre-therapeutic screening for UPB1 variants or urinary metabolites is increasingly recommended alongside DPYD screening for patients undergoing fluoropyrimidine therapy (e.g., Capecitabine, TEGAFUR).

Clinical Phenotype

The clinical presentation is highly variable (phenotypic heterogeneity).[1]

-

Neurological: Seizures, hypotonia, microcephaly, developmental delay.[3]

-

Asymptomatic: Some individuals with biochemical deficiency are clinically normal, suggesting that the toxicity may be due to the accumulation of ureido-compounds interfering with other pathways (e.g., neurotransmitter homeostasis) or oxidative stress, rather than product deficiency.

Analytical Methodology: LC-MS/MS Protocol

Quantification of (R)-3-ureidoisobutyrate is challenging due to its high polarity and lack of a strong chromophore. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation

Matrix: Urine (preferred due to high concentration). Plasma is possible but requires lower limits of detection.

-

Collection: Random spot urine.[5] Immediate storage at -20°C.

-

Internal Standard Addition: Add stable isotope-labeled standard (e.g., ¹³C,¹⁵N-Ureidopropionate or a structural analog like labeled beta-alanine).

-

Deproteinization: Mix urine 1:4 with Acetonitrile (ACN) or Methanol. Centrifuge at 14,000 x g for 10 min.

-

Evaporation: Dry supernatant under nitrogen stream.

-

Reconstitution: Reconstitute in mobile phase (0.1% Formic acid in water).

LC-MS/MS Conditions

Column Selection: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is strictly required. C18 columns fail to retain this highly polar compound.

-

Recommended: Amide-HILIC or Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).

Mobile Phases:

-

Phase A: 10 mM Ammonium Acetate in Water (pH 9.0) or 0.1% Formic Acid (pH 3.0) - pH depends on column chemistry.

-

Phase B: Acetonitrile (100%).

MS/MS Transitions (MRM Mode): Operate in Negative Ion Mode (ESI-) for better sensitivity of carboxylic acids, or Positive Mode (ESI+) if using acidic mobile phase.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Ureidoisobutyrate | 145.1 [M-H]⁻ | 102.0 (Loss of HNCO) | 15 |

| 3-Ureidopropionate | 131.1 [M-H]⁻ | 88.0 | 15 |

| IS (Ref) | Variable | Variable | - |

Diagnostic Workflow Diagram

Figure 2: Analytical workflow for diagnosing BUP deficiency using LC-MS/MS.

Data Interpretation & Reference Values

The following table provides a guide for interpreting urinary concentrations. Note that values must be normalized to creatinine (Cr) to account for urine dilution.

Table 1: Urinary Metabolite Profile in BUP Deficiency

| Metabolite | Normal Range (mmol/mol Cr) | BUP Deficient Range (mmol/mol Cr) | Interpretation |

| (R)-3-Ureidoisobutyrate | < 10 (Trace) | 200 - 800+ | Pathognomonic Marker |

| 3-Ureidopropionate | < 10 (Trace) | 100 - 600 | Co-accumulates (from Uracil) |

| Dihydrothymine | < 5 | 10 - 50 | Moderately Elevated |

| Thymine | < 2 | 2 - 10 | Mildly Elevated |

| Beta-aminoisobutyrate | Variable (Genetic) | Low / Absent | Downstream product |

Note: Reference ranges are approximate and dependent on specific laboratory validation. The key differentiator is the massive elevation of ureido-compounds compared to trace levels in healthy controls.

False Positives/Confounders

-

Bacterial Contamination: Urease-producing bacteria in a sitting urine sample can degrade ureido-compounds, leading to false negatives.

-

Diet: High protein load may slightly elevate pyrimidine turnover, but never to the extent seen in UPB1 defects.

References

-

Van Kuilenburg, A. B., et al. (2004). "Beta-ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities." Human Molecular Genetics.

-

Nakajima, Y., et al. (2014). "AP-1/JunD transcription factor regulation of the human beta-ureidopropionase (UPB1) gene." Gene.

-

Fidlerova, J., et al. (2012). "Contribution of the β-ureidopropionase (UPB1) gene alterations to the development of fluoropyrimidine-related toxicity." Cancer Chemotherapy and Pharmacology.

-

Yaplioto-Lee, J., et al. (2008). "Beta-ureidopropionase deficiency: a new inborn error of metabolism."[3][6] Molecular Genetics and Metabolism.

-

Thomas, F., et al. (2023). "Therapeutic Drug Monitoring of 5-Fluorouracil and Screening for DPD Deficiency." Clinical Pharmacokinetics.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. metabolicsupportuk.org [metabolicsupportuk.org]

- 3. Deficiency of beta-ureidopropionase (Concept Id: C1291512) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labpedia.net [labpedia.net]

- 6. Elevated urinary ureidoisobutyric acid level (Concept Id: C5937377) - MedGen - NCBI [ncbi.nlm.nih.gov]

chemical structure and properties of (R)-3-ureidoisobutyrate

Structure, Properties, and Role in Pyrimidine Catabolism

Executive Summary

(R)-3-Ureidoisobutyrate (also known as N-carbamoyl-β-aminoisobutyric acid) is a critical intermediate in the reductive catabolism of thymine. Functioning as the transient link between the ring-opening of dihydrothymine and the formation of β-aminoisobutyric acid (BAIB), its physiological concentration is tightly regulated by the enzyme β-ureidopropionase.

In drug development and clinical diagnostics, this compound serves as a pivotal biomarker for defects in pyrimidine metabolism—specifically β-ureidopropionase deficiency—and plays a role in the pharmacogenomics of 5-fluorouracil (5-FU) toxicity. This guide provides a comprehensive technical analysis of its chemical structure, stereochemical significance, synthesis protocols, and analytical characterization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

(R)-3-Ureidoisobutyrate is a ureidocarboxylic acid characterized by a terminal urea moiety attached to a chiral isobutyric acid backbone. Unlike its achiral analogue (3-ureidopropionate), the presence of the methyl group at the α-position (relative to the carboxyl) introduces stereoisomerism that dictates its enzymatic processing.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | (2R)-3-(carbamoylamino)-2-methylpropanoic acid |

| Common Names | (R)-β-Ureidoisobutyric acid; N-Carbamoyl-β-aminoisobutyric acid |

| CAS Number | 55289-37-0 (Parent/General); 2905-86-4 (Racemic/Unspecified) |

| PubChem CID | 91820371 (Specific (R)-enantiomer) |

| Molecular Formula | C₅H₁₀N₂O₃ |

| Molecular Weight | 146.14 g/mol |

Physicochemical Data

| Parameter | Value | Context |

| Solubility | High (Water) | Polar urea and carboxyl groups facilitate aqueous solubility. |

| pKa (Acidic) | ~4.32 | Carboxylic acid deprotonation. |

| pKa (Basic) | ~ -1.8 | Urea nitrogen protonation (very weak base). |

| Stability | pH-dependent | Susceptible to hydrolysis in strong acid/base; stable at physiological pH. |

| Stereochemistry | (R)-Enantiomer | The biologically active form in thymine catabolism.[2] |

Biosynthetic & Metabolic Pathway

The production of (R)-3-ureidoisobutyrate occurs exclusively via the Reductive Pyrimidine Pathway . This pathway is distinct from the oxidative degradation of valine, which produces the (S)-enantiomer of β-aminoisobutyric acid.

Pathway Mechanics

-

Reduction: Thymine is reduced to (R)-5,6-dihydrothymine by Dihydropyrimidine Dehydrogenase (DPD) .[3][4]

-

Ring Opening: Dihydropyrimidinase (DHP) hydrolyzes the cyclic amide bond of dihydrothymine, yielding (R)-3-ureidoisobutyrate.

-

Hydrolysis: β-Ureidopropionase (BUP1) cleaves the urea moiety, releasing ammonia, CO₂, and (R)-3-aminoisobutyrate.

Pathway Visualization

The following diagram illustrates the reductive flow and enzymatic checkpoints.

Figure 1: The reductive pyrimidine catabolism pathway highlighting the stereospecific generation of (R)-3-ureidoisobutyrate.

Clinical & Pharmaceutical Implications

β-Ureidopropionase Deficiency

A deficiency in the enzyme β-ureidopropionase (BUP1) leads to the accumulation of (R)-3-ureidoisobutyrate and its precursor, dihydrothymine, in biofluids.

-

Diagnostic Profile: Patients exhibit elevated urinary levels of ureidoisobutyrate and ureidopropionate (from uracil degradation).[5]

-

Clinical Presentation: Phenotypes range from asymptomatic to severe neurological deficits, including seizures and microcephaly.[6][7]

Pharmacogenomics of 5-Fluorouracil (5-FU)

The enzymes responsible for metabolizing (R)-3-ureidoisobutyrate are the same ones that degrade the chemotherapeutic agent 5-FU.

-

Toxicity Risk: Accumulation of ureidoisobutyrate may indicate downstream blockages (BUP1 deficiency) or upstream saturation (DHP/DPD issues), signaling a high risk for 5-FU toxicity due to reduced clearance.

Experimental Protocols

Protocol A: Chemical Synthesis of (R)-3-Ureidoisobutyrate

Objective: To synthesize high-purity (R)-3-ureidoisobutyrate for use as an analytical standard. Principle: Carbamoylation of the chiral amine using potassium cyanate (Wöhler synthesis adaptation).

Materials:

-

(R)-3-Aminoisobutyric acid (CAS: 3027-54-7)

-

Potassium Cyanate (KCNO)

-

Distilled Water[2]

-

Hydrochloric Acid (HCl, 6M)[2]

-

Ethanol (for recrystallization)

Methodology:

-

Dissolution: Dissolve 10 mmol (1.03 g) of (R)-3-aminoisobutyric acid in 10 mL of distilled water in a round-bottom flask.

-

Carbamoylation: Add 15 mmol (1.22 g) of Potassium Cyanate to the solution.

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. The reaction proceeds via the nucleophilic attack of the amine on the isocyanic acid intermediate.

-

Mechanism Note: Maintain pH slightly acidic to neutral to favor the formation of isocyanic acid without hydrolyzing the cyanate too rapidly.

-

-

Precipitation: Cool the solution to 4°C. Acidify dropwise with 6M HCl to pH ~2.0 to protonate the carboxylate and induce precipitation of the ureido acid.

-

Purification: Filter the white precipitate. Recrystallize from hot water/ethanol (90:10) to remove unreacted amine and salts.

-

Validation: Verify structure via ¹H-NMR (D₂O) looking for the methyl doublet at ~1.1 ppm and the methylene signals distinct from the starting amine.

Protocol B: Analytical Detection via LC-MS/MS

Objective: Quantification of (R)-3-ureidoisobutyrate in plasma or urine.

Instrument Settings:

-

Ionization: Electrospray Ionization (ESI) or APCI, Negative Mode (preferred for carboxylic acids) or Positive Mode.

-

Column: C18 or Amide-HILIC (to retain polar metabolites).

MRM Transitions (Positive Mode):

| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Logic |

|---|---|---|

| 147.1 [M+H]⁺ | 130.1 | Loss of NH₃ (Ammonia) |

| 147.1 [M+H]⁺ | 86.1 | Loss of Carbamic acid/Urea moiety (Characteristic) |

| 147.1 [M+H]⁺ | 104.1 | Loss of HNCO (Isocyanic acid) |

References

-

Van Gennip, A. H., et al. "Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects."[5] Journal of Inherited Metabolic Disease, vol. 20, no. 2, 1997.[6] Link

-

Fidlerova, H., et al. "Beta-ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities." Human Mutation, vol. 33, no. 10, 2012. Link

-

Ni, M., et al. "Determination of thymine, dihydrothymine and ureidoisobutyrate in human plasma, saliva and urine using HPLC-tandem mass spectrometry." Therapeutic Drug Monitoring, 2011. Link

-

PubChem. "Compound Summary for CID 91820371, (R)-3-ureido-isobutyrate."[8] National Center for Biotechnology Information. Link[8]

-

Nakajima, Y., et al. "Stereoselective metabolism of beta-aminoisobutyric acid in rats." Chemical and Pharmaceutical Bulletin, vol. 26, no. 9, 1978. Link

Sources

- 1. US5869676A - Process for the synthesis of ribonucleotide reductase inhibitors 3-AP and 3-AMP - Google Patents [patents.google.com]

- 2. scielo.br [scielo.br]

- 3. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.uva.nl [pure.uva.nl]

- 6. Dihydropyrimidine Dehydrogenase Deficiency in Two Malaysian Siblings with Abnormal MRI Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-ureidopropionase Deficiency [accesson.kr]

- 8. (R)-3-ureido-isobutyrate | C5H9N2O3- | CID 91820371 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physiological Concentrations of 3-Ureidoisobutyrate in Human Plasma: A Technical Guide

The following technical guide details the physiological and pathological concentrations of 3-ureidoisobutyrate (3-UIB) in human plasma, its metabolic context, and the analytical methodologies required for its quantification.

Executive Summary

3-Ureidoisobutyrate (3-UIB), also known as N-carbamyl-β-aminoisobutyric acid, is a transient intermediate in the catabolic pathway of thymine. In healthy human physiology, 3-UIB does not accumulate in plasma due to the high efficiency of the downstream enzyme, beta-ureidopropionase (BUP1). Consequently, physiological concentrations are typically trace or below the limit of quantification (BLQ) in standard assays. However, in patients with Beta-Ureidopropionase Deficiency (BUP1D) , a rare inborn error of metabolism, 3-UIB accumulates to markedly elevated levels, serving as a critical diagnostic biomarker.

This guide outlines the metabolic pathway, contrasts physiological vs. pathological profiles, and provides a validated LC-MS/MS workflow for detection.

Metabolic Context: The Pyrimidine Reductive Pathway

3-UIB is generated exclusively through the reductive degradation of thymine. This pathway is critical for maintaining the balance of nucleotide pools and, clinically, for the pharmacokinetics of fluoropyrimidine drugs (e.g., 5-Fluorouracil).

The Pathway Cascade

-

Reduction: Thymine is reduced to Dihydrothymine (DHT) by Dihydropyrimidine Dehydrogenase (DPD) . This is the rate-limiting step.

-

Ring Opening: DHT is hydrolyzed to 3-Ureidoisobutyrate (3-UIB) by Dihydropyrimidinase (DHP) .

-

Hydrolysis: 3-UIB is converted to Beta-aminoisobutyric acid (BAIBA), ammonia, and CO₂ by Beta-ureidopropionase (BUP1) .

Pathway Visualization

The following diagram illustrates the sequential degradation of thymine and the specific enzymatic block that leads to 3-UIB accumulation.

Figure 1: The reductive pyrimidine catabolic pathway. BUP1 deficiency blocks the conversion of 3-UIB to BAIBA, causing plasma accumulation.

Physiological vs. Pathological Concentrations

In clinical diagnostics, the absolute concentration of 3-UIB is the differentiator between a healthy metabolic state and BUP1 deficiency.

Quantitative Reference Data

The table below synthesizes data regarding plasma and urine concentrations.[1][2][3][4] Note that in healthy plasma, 3-UIB is often transient and requires highly sensitive instrumentation to detect.

| Parameter | Healthy Physiological State | Beta-Ureidopropionase Deficiency (BUP1D) |

| Plasma Concentration | < 1 µM (Typically < LLOQ) | Markedly Elevated (> 10–50 µM) |

| Urine Concentration | Trace / Undetectable | High (often > 100 mmol/mol creatinine) |

| Metabolic Ratio | High BAIBA / Low 3-UIB | Low BAIBA / High 3-UIB |

| Clinical Presentation | Asymptomatic | Variable: Seizures, microcephaly, or asymptomatic |

| Key Biomarker | None (BAIBA is the major product) | 3-Ureidoisobutyrate & 3-Ureidopropionate |

Technical Insight: In healthy individuals, the flux through BUP1 is efficient enough that 3-UIB does not pool in the plasma. Detection of measurable quantities in plasma without thymine loading is almost exclusively indicative of a metabolic block or severe renal impairment.

Analytical Methodology: LC-MS/MS Protocol[5]

Quantifying 3-UIB is chemically challenging due to its high polarity, low molecular weight (146.15 g/mol ), and lack of a strong chromophore for UV detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Methodological Challenges & Solutions

-

Polarity: 3-UIB elutes in the void volume on standard C18 columns.

-

Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or an Amide column.

-

-

Matrix Effects: Endogenous plasma components can suppress ionization.

-

Solution: Use a stable isotope-labeled internal standard (e.g., ¹³C-Thymine or deuterated analogs).

-

Validated Workflow Protocol

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 100 µL of human plasma (K2EDTA or Heparin) to a 1.5 mL microcentrifuge tube.

-

Internal Standard: Add 10 µL of Internal Standard solution (10 µM ¹³C₂-Dihydrothymine or similar structural analog).

-

Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer the supernatant to a clean vial. Evaporate to dryness under nitrogen at 40°C if concentration is required, then reconstitute in 100 µL of mobile phase (90:10 ACN:Water).

Step 2: LC-MS/MS Parameters[5]

-

Column: HILIC Amide (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Buffer).

-

Mobile Phase B: Acetonitrile (Organic).

-

Gradient:

-

0-1 min: 90% B (Isocratic hold)

-

1-5 min: 90% -> 50% B (Linear ramp)

-

5-7 min: 50% B (Wash)

-

7.1 min: 90% B (Re-equilibration)

-

-

Ionization: ESI Negative Mode (preferred for ureido compounds) or Positive Mode.

-

MRM Transitions:

-

3-UIB (Precursor 147.1 -> Product 86.0 m/z) [Quantifier]

-

3-UIB (Precursor 147.1 -> Product 42.0 m/z) [Qualifier]

-

Analytical Workflow Diagram

Figure 2: Step-by-step LC-MS/MS workflow for the isolation and quantification of 3-UIB in plasma.

Clinical Implications

Differential Diagnosis

Elevated 3-UIB is the hallmark of Beta-Ureidopropionase Deficiency . It must be distinguished from:

-

DPD Deficiency: Characterized by elevated Uracil and Thymine, but low/absent 3-UIB.

-

Dihydropyrimidinase (DHP) Deficiency: Characterized by elevated Dihydrouracil and Dihydrothymine, but low/absent 3-UIB.

Pharmacogenetics (5-FU Toxicity)

While DPD deficiency is the primary screener for 5-Fluorouracil (5-FU) toxicity, defects in BUP1 can also lead to reduced clearance of fluoropyrimidines, although the clinical correlation is less strictly defined than for DPD. Researchers investigating unexplained 5-FU toxicity in patients with normal DPD activity should consider quantifying 3-UIB to rule out downstream blockages.

References

-

Nakajima, Y., et al. (2014).[2] "Beta-ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities."[2][3][6] Journal of Inherited Metabolic Disease. Link

-

Kuhara, T. (2001). "Diagnosis of inborn errors of metabolism using filter paper urine, HPLC, and mass spectrometry." Journal of Chromatography B. Link

-

Fidlerova, H., et al. (2012). "Determination of thymine and its catabolites in urine and plasma." Clinical Chemistry and Laboratory Medicine. Link

-

van Kuilenburg, A.B.P., et al. (2004). "Beta-ureidopropionase deficiency: a novel inborn error of metabolism discovered using NMR spectroscopy on urine."[7] Biochimica et Biophysica Acta. Link

-

Thomas, S., et al. (2020). "Impact of DPYD, DPYS, and UPB1 gene variations on severe drug-related toxicity in patients with cancer." Cancer Science. Link

Sources

- 1. abim.org [abim.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. europeanreview.org [europeanreview.org]

- 6. beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta-Ureidopropionase deficiency: a novel inborn error of metabolism discovered using NMR spectroscopy on urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Role of (R)-β-Aminoisobutyric Acid (BAIBA) in the Browning of White Adipose Tissue

Abstract

The conversion of energy-storing white adipose tissue (WAT) into energy-expending, thermogenic "beige" or "brite" adipose tissue represents a promising therapeutic strategy against obesity and related metabolic disorders. A key signaling molecule implicated in this process is β-aminoisobutyric acid (BAIBA), a non-proteinogenic amino acid released from skeletal muscle during exercise. This technical guide provides an in-depth exploration of the biochemical origins, mechanism of action, and physiological significance of the (R)-enantiomer of BAIBA, a direct catabolite of thymine, in mediating WAT browning. We will dissect the core signaling pathway, present quantitative data, and provide detailed, field-proven experimental protocols for investigating this phenomenon. This document is intended to serve as a comprehensive resource for researchers seeking to understand and therapeutically target the BAIBA signaling axis for metabolic benefit.

Introduction: Adipose Tissue Plasticity and the Emergence of BAIBA

Adipose tissue, far from being a passive energy reservoir, is a dynamic endocrine organ with remarkable plasticity. Mammals possess distinct types of adipose tissue: white adipose tissue (WAT) for energy storage, and brown adipose tissue (BAT) for non-shivering thermogenesis.[1][2] The thermogenic capacity of BAT is conferred by Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to produce heat instead of ATP.[3][4]

In recent years, a third type of adipocyte, the "beige" or "brite" (brown-in-white) adipocyte, has garnered significant attention. These cells emerge within WAT depots in response to stimuli like cold exposure or exercise, a process termed "browning".[2][5] Beige adipocytes express UCP1 and possess thermogenic capabilities, making the induction of browning a highly attractive therapeutic target.

Exercise, a potent inducer of WAT browning, stimulates skeletal muscle to release signaling molecules known as myokines.[5][6] In 2014, a pivotal study identified β-aminoisobutyric acid (BAIBA) as a novel myokine that drives the browning of white fat.[7] BAIBA exists in two enantiomers: (S)-BAIBA, derived from valine catabolism, and (R)-BAIBA, derived from thymine catabolism.[8][9] The precursor to (R)-BAIBA is (R)-3-ureidoisobutyrate.[10][11] This guide will focus on the (R)-enantiomer, which has been shown to be a key mediator of exercise-induced metabolic benefits.

Biogenesis and Regulation of (R)-BAIBA

The production and release of (R)-BAIBA from skeletal muscle are tightly linked to the physiological demands of exercise. The pathway is initiated by the transcriptional co-activator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), a master regulator of mitochondrial biogenesis and oxidative metabolism.[7][12]

-

Exercise Stimulus: Physical activity increases the expression and activity of PGC-1α in myocytes.[6][13]

-

Thymine Catabolism: Elevated PGC-1α activity enhances the catabolism of the pyrimidine base thymine. This metabolic pathway proceeds through the intermediates dihydrothymine and (R)-3-ureidoisobutyrate.[10][14]

-

BAIBA Synthesis: (R)-3-ureidoisobutyrate is subsequently converted to (R)-β-aminoisobutyric acid ((R)-BAIBA, also known as D-BAIBA).[8][9]

-

Secretion and Transport: (R)-BAIBA is then secreted from the muscle cells into the bloodstream, where it circulates and acts on distal tissues, most notably white adipose tissue.[6][7][15]

The diagram below illustrates the upstream regulation and synthesis of circulating BAIBA.

Caption: Upstream regulation of (R)-BAIBA synthesis and secretion.

Core Mechanism: PPARα-Dependent Signaling in White Adipocytes

Once in circulation, (R)-BAIBA targets white adipocytes to initiate the browning program. The central mechanism relies on the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[6][7] PPARα is a well-established lipid sensor that governs the transcription of genes involved in fatty acid oxidation.[16][17]

The signaling cascade proceeds as follows:

-

Uptake: (R)-BAIBA is taken up by white adipocytes from the circulation.

-

PPARα Activation: Inside the adipocyte, (R)-BAIBA acts as a ligand to activate PPARα.[6][7]

-

Transcriptional Upregulation: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Thermogenic Gene Program: This binding event drives the transcription of a suite of thermogenic and brown fat-associated genes, including:

-

UCP1: The hallmark protein of thermogenic adipocytes.[7]

-

PGC-1α: Creating a positive feedback loop.[7]

-

CIDEA (Cell Death Inducing DFFA Like Effector A): A protein associated with lipid droplet regulation in brown adipocytes.[7]

-

Cytochrome C: A component of the mitochondrial electron transport chain.[7]

-

-

Phenotypic Conversion: The increased expression of these genes leads to a phenotypic shift in the white adipocyte, characterized by increased mitochondrial biogenesis, the appearance of multilocular lipid droplets, and the capacity for thermogenesis—the hallmarks of a beige adipocyte.[9]

Caption: Core signaling pathway of (R)-BAIBA in white adipocytes.

Quantitative Effects and Physiological Impact

The functional consequence of BAIBA-induced browning is a significant enhancement in metabolic health. Studies in murine models have provided compelling quantitative evidence for its efficacy. A critical experiment demonstrating the dependency on PPARα involved treating both wild-type (WT) and PPARα null mice with BAIBA.[7] The results unequivocally show that BAIBA's ability to induce thermogenic gene expression is completely abrogated in the absence of PPARα.[7]

Table 1: Effect of BAIBA on Thermogenic Gene Expression in Inguinal WAT Data synthesized from Roberts et al., 2014.[7] Values represent relative mRNA expression.

| Gene | Genotype | Control | BAIBA (100 mg/kg/day) | Fold Change (vs. Control) |

| UCP1 | Wild-Type | 1.0 | 4.5 | +350% |

| PPARα null | 1.0 | 1.1 | +10% (NS) | |

| CIDEA | Wild-Type | 1.0 | 3.0 | +200% |

| PPARα null | 1.0 | 1.2 | +20% (NS) | |

| PGC-1α | Wild-Type | 1.0 | 2.5 | +150% |

| PPARα null | 1.0 | 1.0 | 0% (NS) |

(NS = Not Significant)

The broader physiological impacts of BAIBA administration include:

-

Reduced Body Fat: BAIBA treatment protects against diet-induced obesity.[9][18]

-

Improved Glucose Homeostasis: It enhances insulin sensitivity and glucose tolerance.[7][9]

-

Increased Energy Expenditure: The browning of WAT leads to an increase in basal metabolic rate.[6][18]

-

Inverse Correlation with Metabolic Risk: In humans, circulating BAIBA levels are inversely correlated with cardiometabolic risk factors and fat mass.[7][19]

Experimental Methodologies & Protocols

Investigating the role of BAIBA requires robust and validated experimental systems. Below are detailed protocols for key in vivo and in vitro analyses.

Experimental Workflow Overview

The following diagram outlines a typical in vivo experimental workflow to validate the effect of a compound like BAIBA on WAT browning.

Caption: Standard workflow for in vivo analysis of WAT browning.

Protocol 1: In Vivo Induction of WAT Browning with (R)-BAIBA

Objective: To assess the ability of orally administered (R)-BAIBA to induce browning in the subcutaneous white adipose tissue of mice.

Causality: This protocol directly tests the systemic efficacy of (R)-BAIBA. Using both wild-type and PPARα null mice provides a self-validating system; the effect should be present in the former and absent in the latter, confirming the mechanism of action.[7]

Methodology:

-

Animal Models: Use 8-10 week old male C57BL/6J (Wild-Type) and PPARα null mice on the same background.

-

Housing: House mice individually under standard temperature conditions (22-24°C) with a 12:12 light-dark cycle and ad libitum access to chow and water.

-

Acclimation: Allow a 1-week acclimation period. Record body weight and food/water intake for 3 consecutive days before starting treatment.

-

Grouping: Randomly assign mice into four groups (n=5-8 per group):

-

Group 1: Wild-Type + Vehicle (drinking water)

-

Group 2: Wild-Type + (R)-BAIBA

-

Group 3: PPARα null + Vehicle

-

Group 4: PPARα null + (R)-BAIBA

-

-

Treatment: Prepare a stock solution of (R)-BAIBA (Sigma-Aldrich) in drinking water. Administer at a dose of 100 mg/kg/day .[7] Calculate the required concentration based on the average daily water consumption measured during acclimation. Prepare fresh solutions every 2-3 days.

-

Monitoring: Record body weight and water intake every other day for the duration of the study (14-21 days).

-

Termination & Tissue Collection: At the end of the treatment period, euthanize mice following approved institutional protocols. Rapidly dissect inguinal white adipose tissue (iWAT), interscapular brown adipose tissue (iBAT), and liver. Snap-freeze samples in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for histology. Store frozen samples at -80°C.

Protocol 2: UCP1 Protein Quantification by Western Blot

Objective: To measure the relative abundance of UCP1 protein in adipose tissue lysates.

Causality: Measuring protein level is critical as mRNA expression does not always correlate with functional protein.[20] Adipose tissue lysates are lipid-rich, which can interfere with SDS-PAGE. This protocol includes an acetone precipitation step to remove lipids, ensuring cleaner, more reliable results.[20]

Methodology:

-

Homogenization: Homogenize ~50-100 mg of frozen iWAT in 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysis: Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C. Carefully collect the supernatant, avoiding the top lipid layer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Acetone Precipitation (Critical Step):

-

To 50 µg of protein lysate, add 4 volumes of ice-cold acetone.

-

Vortex briefly and incubate at -20°C for 60 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and air-dry the protein pellet for 5-10 minutes.

-

Resuspend the pellet in 1X Laemmli sample buffer.

-

-

SDS-PAGE: Load 20-30 µg of protein per lane on a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a validated primary antibody against UCP1 (e.g., Abcam, Cell Signaling Technology) overnight at 4°C, following the manufacturer's recommended dilution. Also probe a separate membrane or strip the original for a loading control (e.g., β-actin, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis should be performed using software like ImageJ. Normalize UCP1 band intensity to the loading control.

Therapeutic Implications and Future Directions

The discovery of BAIBA as an exercise-induced myokine that promotes WAT browning has significant therapeutic implications.[8][21] As an "exercise mimetic," BAIBA could potentially be developed into a therapeutic agent for individuals unable to engage in physical activity.[15] Its ability to improve glucose metabolism and reduce adiposity makes it a compelling candidate for treating type 2 diabetes and obesity.[9] Toxicological studies have shown that L-BAIBA can be delivered at high doses without adverse effects, suggesting a favorable safety profile.[8][21]

Despite the promise, several key questions remain:

-

Receptor Identification: While PPARα is the downstream mediator, the specific cell surface receptor that facilitates BAIBA uptake into adipocytes is not fully characterized.

-

Enantiomer Specificity: The distinct biological roles and relative potencies of (R)-BAIBA versus (S)-BAIBA need further clarification in various tissues.[8]

-

Human Translatability: While human data shows a correlation between BAIBA and metabolic health, clinical trials are needed to confirm the efficacy and safety of exogenous BAIBA administration for inducing WAT browning and improving metabolic parameters in patients.[22]

Conclusion

(R)-BAIBA, a catabolite of thymine, stands at a critical nexus between exercise, skeletal muscle metabolism, and adipose tissue plasticity. It functions as a potent signaling molecule that, through the activation of PPARα, reprograms white adipocytes to adopt a thermogenic, beige-like phenotype. This action enhances energy expenditure and improves overall metabolic health. The well-defined mechanism and compelling preclinical data position the BAIBA pathway as a high-priority target for the development of novel therapeutics aimed at combating the global epidemic of obesity and metabolic disease.

References

-

3-Aminoisobutyric acid - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

-

Gao, W., et al. (2022). BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. Frontiers in Physiology. Available from: [Link]

-

Jagtap, C., & Paul, R. (2023). UCP1 activation: Hottest target in the thermogenesis pathway to treat obesity using molecules of synthetic and natural origin. Biomedicine & Pharmacotherapy. Available from: [Link]

-

López-Archundia, K. L., et al. (2022). Bioactive Compounds and Adipocyte Browning Phenomenon. Molecules. Available from: [Link]

-

Su, X., et al. (2018). Browning of White Adipose Tissue with Roscovitine Induces a Distinct Population of UCP1+ Adipocytes. Cell Reports. Available from: [Link]

-

Power. (2026). BAIBA + Exercise for Obesity. Clinical Trial Information. Available from: [Link]

-

Teixeira, T., et al. (2022). Browning of the white adipose tissue regulation: new insights into nutritional and metabolic relevance in health and diseases. ResearchGate. Available from: [Link]

-

Wang, N., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. Available from: [Link]

-

Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism. Available from: [Link]

-

Liu, X., et al. (2021). Exercise-Mediated Browning of White Adipose Tissue: Its Significance, Mechanism and Effectiveness. International Journal of Molecular Sciences. Available from: [Link]

-

Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biomolecules. Available from: [Link]

-

Alex, S. (2024). Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA). Rapamycin Longevity News. Available from: [Link]

-

Wang, N., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. PubMed Central. Available from: [Link]

-

Ribet, C., et al. (2010). Activation of Peroxisome Proliferator-Activated Receptor-Alpha Stimulates Both Differentiation and Fatty Acid Oxidation in Adipocytes. The International Journal of Biochemistry & Cell Biology. Available from: [Link]

-

Aryal, B., et al. (2023). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protocols. Available from: [Link]

-

Boström, P., et al. (2012). A PGC1α-dependent myokine that drives browning of white fat and thermogenesis. Nature. Available from: [Link]

-

da Silva, T. P. G., et al. (2022). Browning of the white adipose tissue regulation: new insights into nutritional and metabolic relevance in health and diseases. Journal of Translational Medicine. Available from: [Link]

-

Lee, S. C., & Russell, A. P. (1984). Valine metabolism. Gluconeogenesis from 3-hydroxyisobutyrate. Biochemical Journal. Available from: [Link]

-

Shite, J., et al. (2017). Circulating level of β-aminoisobutyric acid (BAIBA), a novel myokine-like molecule, is inversely associated with fat mass in patients with heart failure. Heart and Vessels. Available from: [Link]

-

Porter, C. (2017). Quantification of UCP1 function in human brown adipose tissue. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available from: [Link]

-

Sugden, M. C., & Holness, M. J. (2021). Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture. bioRxiv. Available from: [Link]

-

Bhat, S. A., et al. (2022). Browning of White Fat: Novel Insight Into Factors, Mechanisms, and Therapeutics. Journal of Clinical Medicine. Available from: [Link]

-

van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease. Available from: [Link]

-

University of Cambridge. (n.d.). Is the exercise-regulated myokine-like small molecule beta-aminoisobutyric acid a paracrine signal and exercise mimetic? UKRI's Gateway. Available from: [Link]

-

Omran, F., et al. (2017). Inflammation Downregulates UCP1 Expression in Brown Adipocytes Potentially via SIRT1 and DBC1 Interaction. International Journal of Molecular Sciences. Available from: [Link]

-

Aryal, B., et al. (2023). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. ResearchGate. Available from: [Link]

-

Tsiloulis, T., et al. (2020). Exercise Induces White Adipose Tissue Browning Across the Weight Spectrum in Humans. Frontiers in Physiology. Available from: [Link]

-

Wang, G., et al. (2017). Visualization and Quantification of Browning Using a Ucp1-2A-Luciferase Knock-in Mouse Model. Diabetes. Available from: [Link]

-

Marcadier, J., et al. (2013). Valine and thymine catabolism. ResearchGate. Available from: [Link]

-

van den Beukel, J. C., et al. (2020). Studying Brown Adipose Tissue in a Human in vitro Context. Frontiers in Endocrinology. Available from: [Link]

-

Zhang, Y., et al. (2019). Activation or inhibition of PPARα-mediated fatty acid β-oxidation does not active cardiomyocyte proliferation in normal or infarcted adult mice. Semantic Scholar. Available from: [Link]

-

Risérus, U., et al. (2008). Activation of Peroxisome Proliferator-Activated Receptor (PPAR)δ Promotes Reversal of Multiple Metabolic Abnormalities, Reduces Oxidative Stress, and Increases Fatty Acid Oxidation in Moderately Obese Men. Diabetes. Available from: [Link]

-

Zhang, N., et al. (2024). Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells. Frontiers in Nutrition. Available from: [Link]

-

Suárez-Zamorano, N., & Andreelli, F. (2020). Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice. Journal of Visualized Experiments. Available from: [Link]

-

Kim, M., et al. (2018). An easy method for the clear detection of beige fat UCP1 by Western blotting. Biochemical and Biophysical Research Communications. Available from: [Link]

-

Liesa, M., & Shirihai, O. S. (2017). UCP1 deficiency causes brown fat respiratory chain depletion and sensitizes mitochondria to calcium overload-induced dysfunction. Science Signaling. Available from: [Link]

-

Lee, J.-Y., et al. (2011). Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. Biochemical and Biophysical Research Communications. Available from: [Link]

-

Porter, C. (2017). Quantification of UCP1 function in human brown adipose tissue. ResearchGate. Available from: [Link]

-

Fedorenko, A., et al. (2012). Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria. Cell. Available from: [Link]

-

Fisher, F. M., et al. (2012). FGF21 regulates PGC-1α and browning of white adipose tissues in adaptive thermogenesis. Genes & Development. Available from: [Link]

-

Ni, M., et al. (2011). Determination of thymine, dihydrothymine and ureidoisobutyrate in human plasma, saliva and urine using HPLC-tandem mass spectrometry. UQ eSpace. Available from: [Link]

-

Ringholm, S., et al. (2013). PGC-1α Is Required for Exercise- and Exercise Training-Induced UCP1 Up-Regulation in Mouse White Adipose Tissue. PLOS ONE. Available from: [Link]

-

Zhang, Y., et al. (2023). Evaluating the UCP1 expression of brown adipose tissue by quantifying hepatic inflammation using synthetic magnetic resonance imaging: an experimental study with a mouse model. ResearchGate. Available from: [Link]

-

Jagtap, C., & Paul, R. (2023). UCP1 activation: Hottest target in the thermogenesis pathway to treat obesity using molecules of synthetic and natural origin. ResearchGate. Available from: [Link]

Sources

- 1. Bioactive Compounds and Adipocyte Browning Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. UCP1 activation: Hottest target in the thermogenesis pathway to treat obesity using molecules of synthetic and natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Browning of the white adipose tissue regulation: new insights into nutritional and metabolic relevance in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 7. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. pure.uva.nl [pure.uva.nl]

- 11. researchgate.net [researchgate.net]

- 12. A PGC1α-dependent myokine that drives browning of white fat and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PGC-1α Is Required for Exercise- and Exercise Training-Induced UCP1 Up-Regulation in Mouse White Adipose Tissue | PLOS One [journals.plos.org]

- 14. rapamycin.news [rapamycin.news]

- 15. GtR [gtr.ukri.org]

- 16. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Circulating level of β-aminoisobutyric acid (BAIBA), a novel myokine-like molecule, is inversely associated with fat mass in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2026 | Power | Power [withpower.com]

Technical Analysis: The Metabolic Conversion of (R)-3-Ureidoisobutyrate to (R)-BAIBA

Executive Summary

This technical guide analyzes the biochemical relationship between (R)-3-ureidoisobutyrate (also known as N-carbamoyl-β-aminoisobutyric acid) and (R)-β-aminoisobutyric acid (R-BAIBA). This relationship is defined by a specific enzymatic hydrolysis event within the reductive pyrimidine degradation pathway .

While BAIBA is frequently cited in metabolic research as a "myokine" induced by exercise, it is critical for researchers to distinguish between the two enantiomers. (S)-BAIBA is derived from valine catabolism in muscle, whereas (R)-BAIBA—the product of the precursor —is derived from thymine catabolism in the liver and kidney.[1][2] This guide details the enzymatic mechanism, stereochemical constraints, analytical quantification, and clinical implications of the (R)-isoform pathway.

The Metabolic Nexus: Reductive Pyrimidine Degradation

The conversion of (R)-3-ureidoisobutyrate to (R)-BAIBA represents the terminal step in the catabolism of Thymine. This pathway is essential for maintaining the nucleotide pool balance and clearing pyrimidine-based xenobiotics (e.g., 5-Fluorouracil).

Pathway Architecture

The degradation occurs primarily in the cytosol of hepatocytes and renal cells. It follows a three-step reductive sequence:

-

Reduction: Thymine is reduced to Dihydrothymine.

-

Ring Opening: Dihydrothymine is hydrolyzed to (R)-3-ureidoisobutyrate.

-

Hydrolysis (The Core Topic): (R)-3-ureidoisobutyrate is decarbamoylated to (R)-BAIBA.

Pathway Visualization

The following diagram illustrates the strict precursor-product flow and the enzymes responsible for each transition.

Figure 1: The reductive pyrimidine degradation pathway highlighting the BUP1-mediated conversion of (R)-3-ureidoisobutyrate to (R)-BAIBA.

Stereochemical Specificity: The R vs. S Divergence

Comparative Origins

The following table contrasts the two distinct biological origins of BAIBA isomers.

| Feature | (R)-BAIBA Pathway | (S)-BAIBA Pathway |

| Primary Precursor | Thymine (Pyrimidine base) | Valine (Branched-chain amino acid) |

| Immediate Intermediate | (R)-3-Ureidoisobutyrate | Methacrylyl-CoA |

| Key Enzyme | 4-Aminobutyrate aminotransferase (ABAT) | |

| Primary Tissue | Liver, Kidney (Cytosol) | Skeletal Muscle (Mitochondria) |

| Plasma Abundance | High (>95% of total BAIBA) | Low (<5% of total BAIBA) |

| Physiological Role | Pyrimidine homeostasis, 5-FU clearance | Exercise-induced myokine ("Browning" of fat) |

Critical Insight: If your research involves (R)-3-ureidoisobutyrate, you are investigating the hepatic thymine clearance pathway , not the exercise-induced valine oxidation pathway.

Enzymology: Beta-Ureidopropionase (BUP1)

The conversion is catalyzed by

Mechanism of Action

BUP1 is a metalloenzyme (zinc-dependent) that belongs to the nitrilase/amidase superfamily. It catalyzes the irreversible hydrolysis of the N-carbamoyl bond in (R)-3-ureidoisobutyrate.

Reaction Stoichiometry:

Substrate Selectivity

BUP1 is dual-functional. It accepts two primary substrates with similar affinities, competing for the same active site:

-

N-carbamoyl-β-alanine (from Uracil)

yields -

N-carbamoyl-β-aminoisobutyrate (from Thymine)

yields (R)-BAIBA.

Experimental Implication: When assaying BUP1 activity, high concentrations of Uracil catabolites (N-carbamoyl-β-alanine) will competitively inhibit the conversion of (R)-3-ureidoisobutyrate to BAIBA.

Analytical Methodology: LC-MS/MS Quantification

Quantifying these metabolites requires addressing their high polarity and lack of chromophores. The following protocol outlines a validated LC-MS/MS workflow for separating the ureido-precursor from the amino acid product.

Sample Preparation (Plasma/Tissue)

-

Principle: Protein precipitation with acid is preferred over organic solvents to ensure stability of the ureido ring, which can be labile at high pH.

-

Step 1: Aliquot 50

L plasma. -

Step 2: Add 150

L ice-cold 5% Perchloric Acid (PCA) containing internal standards ( -

Step 3: Vortex (30s) and Centrifuge (15,000 x g, 10 min, 4°C).

-

Step 4: Transfer supernatant. Neutralize with Potassium Carbonate (

) if using a column sensitive to pH, otherwise inject acidic supernatant directly onto HILIC columns.

Chromatographic Conditions

Reverse-phase (C18) columns often fail to retain these polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

-

Column: Amide-HILIC (e.g., Waters BEH Amide or equivalent), 2.1 x 100 mm, 1.7

m. -

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for amino analytes).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 85% B to 50% B over 5 minutes.

Mass Spectrometry Parameters (MRM Mode)

Operate in Negative Electrospray Ionization (ESI-) for the ureido compound and Positive (ESI+) for BAIBA, or use rapid polarity switching.

| Analyte | Polarity | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| (R)-3-Ureidoisobutyrate | ESI (-) | 145.1 | 102.0 | 20 | 15 |

| (R)-BAIBA | ESI (+) | 104.1 | 86.1 | 25 | 12 |

| Dihydrothymine | ESI (-) | 127.1 | 84.0 | 20 | 15 |

Note: The transition 145.1 > 102.0 for the ureido compound corresponds to the loss of the carbamoyl group (–CONH2).

Clinical & Pharmacological Implications[5]

BUP1 Deficiency (UPB1D)

A genetic defect in the UPB1 gene leads to Beta-ureidopropionase Deficiency .[5]

-

Biochemical Hallmark: Massive accumulation of (R)-3-ureidoisobutyrate and N-carbamoyl-β-alanine in urine and plasma.

-

BAIBA Levels: Undetectable or extremely low (R)-BAIBA.

-

Clinical Presentation: Varies from asymptomatic to neurological deficits (seizures, microcephaly).[5]

5-Fluorouracil (5-FU) Toxicity

The enzyme BUP1 is downstream of the rate-limiting step (DPD), but blockages here still impact drug clearance.

-

Patients with elevated (R)-3-ureidoisobutyrate (indicating BUP1 bottleneck) cannot fully catabolize 5-FU.

-

Risk: While less severe than DPD deficiency, BUP1 deficiency can still lead to accumulation of fluorinated intermediates (e.g., fluoro-ureidopropionate), contributing to neurotoxicity.

References

-

Van Kuilenburg, A. B., et al. (2004).[6][7] "Beta-ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities."[8][5][9] Human Molecular Genetics. Link

-

Nakajima, Y., et al. (2010). "The Allosteric Regulation of Beta-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces." Journal of Biological Chemistry. Link

-

Morales, F. E., et al. (2017). "Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans."[1][2] Frontiers in Physiology. Link

-

Fidaleo, M. (2010). "Heterologous expression and characterization of human beta-ureidopropionase." Biochimie. Link

-

Roberts, L. D., et al. (2014). "β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors." Cell Metabolism. Link

Sources

- 1. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diseases.jensenlab.org [diseases.jensenlab.org]

- 4. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. β-ureidopropionase Deficiency [accesson.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.uva.nl [pure.uva.nl]

- 9. researchgate.net [researchgate.net]

Differential Profiling of Pyrimidine Catabolic Disorders: The Role of (R)-3-Ureidoisobutyrate

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Clinical Biochemists, and Drug Development Professionals

Executive Summary: The Metabolic Paradox

In the precise landscape of pyrimidine metabolism, the accumulation of (R)-3-ureidoisobutyrate (also known as

This guide clarifies the stereochemical flow of pyrimidine catabolism, delineates the distinct metabolic signatures of DHP versus UPB1 deficiency, and provides a validated analytical framework for distinguishing these disorders—a distinction vital for preventing severe 5-fluorouracil (5-FU) toxicity in clinical oncology.

The Stereochemical Pathway of Pyrimidine Catabolism

To understand the accumulation profiles, one must first map the enzymatic cascade. The degradation of Thymine is a three-step reductive pathway exhibiting strict stereoselectivity.

The Enzymatic Cascade

-

Reduction: Dihydropyrimidine dehydrogenase (DPD) reduces Thymine to (R)-5,6-Dihydrothymine .[1]

-

Hydrolysis (Ring Opening): Dihydropyrimidinase (DHP) hydrolyzes the cyclic amide bond of (R)-5,6-Dihydrothymine to form (R)-3-ureidoisobutyrate .[1]

-

Decarbamoylation: Beta-ureidopropionase (UPB1) cleaves (R)-3-ureidoisobutyrate to (R)-3-aminoisobutyrate , ammonia, and CO₂.[1]

Pathway Visualization

The following diagram illustrates the metabolic flow and the specific accumulation points for each enzyme deficiency.

Figure 1: Stereoselective catabolism of Thymine showing distinct accumulation markers for DHP and UPB1 deficiencies.

Diagnostic Profiling: DHP vs. UPB1 Deficiency

The prompt specifically queries the accumulation of (R)-3-ureidoisobutyrate in DHP deficiency. Technically, this is a negative correlation. In DHP deficiency, the enzyme responsible for producing (R)-3-ureidoisobutyrate is absent; therefore, levels of this metabolite are typically undetectable or extremely low.

Comparative Metabolite Profile

The following table contrasts the biochemical phenotype of the two disorders.

| Feature | Dihydropyrimidinase (DHP) Deficiency | Beta-Ureidopropionase (UPB1) Deficiency |

| Gene | DPYS (8q22) | UPB1 (22q11.[1]2) |

| Primary Block | Step 2: Ring Opening | Step 3: Decarbamoylation |

| (R)-3-Ureidoisobutyrate | Low / Absent | Markedly Elevated |

| 5,6-Dihydrothymine | Markedly Elevated | Normal / Mildly Elevated (Back-pressure) |

| Thymine / Uracil | Moderately Elevated | Normal / Mildly Elevated |

| Clinical Presentation | Seizures, microcephaly (variable) | Seizures, delayed speech (variable) |

| 5-FU Toxicity Risk | High | High |

The "Accumulation" Misconception

Researchers may confuse these profiles because both disorders fall under the umbrella of "Fluoropyrimidine Sensitivity." However, the distinction is chemically absolute:

-

DHP Deficiency: Accumulates cyclic dihydropyrimidines (Dihydrouracil, Dihydrothymine).

-

UPB1 Deficiency: Accumulates acyclic ureido-acids ((R)-3-ureidoisobutyrate, 3-ureidopropionate).[1]

Analytical Methodology: Quantifying Chiral Ureido-Acids

To validate the presence of (R)-3-ureidoisobutyrate, simple colorimetric assays are insufficient due to cross-reactivity with other ureido compounds. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation Protocol

This protocol ensures the stability of the ureido ring, which is acid-labile.

-

Matrix: Urine or Plasma (EDTA).

-

Deproteinization: Mix 100 µL sample with 400 µL acetonitrile (4°C). Vortex for 30s.

-

Centrifugation: 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer 200 µL to a glass vial.

-

Evaporation: Dry under nitrogen stream at 35°C.

-

Reconstitution: Dissolve in 100 µL of 0.1% Formic Acid in Water.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Atlantis T3, 3µm, 2.1 x 100mm) to retain polar organic acids.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Detection (MRM Mode):

Validation Check: A peak at the specific transition for 3-ureidoisobutyrate confirms UPB1 deficiency. The absence of this peak, combined with a massive Dihydrothymine signal, confirms DHP deficiency.

Clinical Implications for Drug Development

Both DHP and UPB1 are critical for the clearance of fluoropyrimidines (5-FU, Capecitabine).

-

Toxicity Mechanism: In both deficiencies, the catabolic pathway is blocked. This prevents the breakdown of 5-FU (80% of which is normally catabolized), leading to prolonged exposure and severe toxicity (neutropenia, mucositis, neurotoxicity).

-

Screening Strategy: Pre-therapeutic screening often focuses solely on DPYD (DPD enzyme). However, patients with normal DPD but deficient DHP or UPB1 will still suffer lethal toxicity.

-

Biomarker Utility: (R)-3-ureidoisobutyrate is a specific biomarker.[1] Its presence in pre-dose urine screening indicates a UPB1 defect, necessitating a drastic dose reduction or alternative therapy.

References

-

Van Kuilenburg, A. B. P., et al. (2010). "Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[1]

-

Nakajima, Y., et al. (2014). "APRT deficiency and beta-ureidopropionase deficiency: Two rare causes of kidney stones." Journal of Inherited Metabolic Disease.

-

Fidlerova, J., et al. (2012). "Deficiency of beta-ureidopropionase: a rare defect of pyrimidine degradation."[2] PloS One.

-

PubChem Compound Summary. (2025). "(R)-3-ureido-isobutyrate."[1][3] National Center for Biotechnology Information. [1][3]

-

Thomas, F., et al. (2023). "Fluoropyrimidine toxicity: The role of non-DPD enzymes." Pharmacology & Therapeutics.

Sources

Metabolic Fate and Analytical Characterization of (R)-3-Ureidoisobutyrate Hydrolysis Products

The following technical guide details the downstream metabolic products of (R)-3-ureidoisobutyrate hydrolysis, structured for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary

The hydrolysis of (R)-3-ureidoisobutyrate (also known as

While historically viewed merely as waste disposal, the products of this hydrolysis—specifically (R)-BAIBA—have emerged as potent signaling metabolites (myokines) involved in fatty acid oxidation and the "browning" of white adipose tissue. This guide provides a comprehensive analysis of the reaction mechanism, the specific downstream fates of its products, and validated experimental protocols for their quantification and enzymatic assessment.

The Hydrolysis Mechanism: Enzymatic Cleavage

The core reaction involves the hydrolytic cleavage of the amide bond within the linear ureido tail of (R)-3-ureidoisobutyrate.

The Enzyme: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Ureidopropionase (UPB1)[1][2][3][4]

-

EC Number: 3.5.1.6[1]

-

Localization: Cytosol (primarily hepatic and renal tissues).

-

Substrate Specificity: The enzyme exhibits stereospecificity but accepts both N-carbamoyl-

-alanine (from uracil degradation) and N-carbamoyl- -

Reaction Stoichiometry:

Stereochemical Fidelity

It is critical to distinguish between the two enantiomers of 3-aminoisobutyrate (BAIBA), as they originate from distinct pathways:

-

(R)-BAIBA (D-isomer): Produced exclusively from Thymine catabolism via (R)-3-ureidoisobutyrate.

-

(S)-BAIBA (L-isomer): Produced from Valine catabolism.[2][3]

The UPB1 reaction retains the stereochemistry of the precursor (R)-dihydrothymine, yielding (R)-BAIBA. In metabolic flux analysis, detecting (R)-BAIBA specifically serves as a biomarker for pyrimidine turnover, whereas total BAIBA may be confounded by protein degradation (valine).

Downstream Metabolic Fates

Upon hydrolysis, the three products diverge into distinct metabolic pools.

Fate of (R)-3-Aminoisobutyrate ((R)-BAIBA)

Unlike canonical amino acids, (R)-BAIBA is not incorporated into proteins. Instead, it undergoes transamination and oxidation to enter the TCA cycle.

-

Transamination (Mitochondrial): (R)-BAIBA is transported into the mitochondria where it is transaminated by Alanine-Glyoxylate Aminotransferase 2 (AGXT2) .

-

Note: AGXT2 is unique among aminotransferases as it can utilize pyruvate or glyoxylate as the amino acceptor.

-

Product: (R)-Methylmalonate semialdehyde.

-

-

Oxidative Decarboxylation: The semialdehyde is acted upon by Methylmalonate-semialdehyde dehydrogenase (ALDH6A1) .

-

Reaction:

.

-

-

Anaplerotic Entry: Propionyl-CoA is carboxylated to Methylmalonyl-CoA, which is isomerized to Succinyl-CoA , entering the Krebs cycle.

Fate of Ammonia ( )

The ammonia released is highly toxic and must be rapidly sequestered.

-

Periportal Hepatocytes: Immediate incorporation into Carbamoyl phosphate via Carbamoyl Phosphate Synthetase I (CPS1), feeding the Urea Cycle .

-

Perivenous Hepatocytes/Extra-hepatic tissue: Scavenged by Glutamine Synthetase to form Glutamine.

Fate of Carbon Dioxide ( )

The

Visualization: The Reductive Pyrimidine Pathway

The following diagram illustrates the flow from Thymine to the TCA cycle, highlighting the hydrolysis step and the branching fates of the products.

Caption: Figure 1. Metabolic trajectory of (R)-3-ureidoisobutyrate hydrolysis. The UPB1-mediated cleavage is the irreversible step committing the carbon skeleton to energy production (TCA cycle) and nitrogen to excretion.

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: Enzymatic Activity Assay for UPB1 (Radiometric)

Objective: Quantify UPB1 activity in tissue homogenates or recombinant systems by measuring the release of

Reagents:

-

Substrate:

-Dihydrothymine (Precursor) or -

Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT.

-

Stopping Agent: 10% Perchloric Acid (PCA).[4]

-

Trapping Agent: 2 M NaOH soaked filter paper.

Workflow:

-

Preparation: Incubate tissue homogenate (100

g protein) in Buffer at 37°C. -

Initiation: Add 50

M -

Incubation: Incubate for 30–60 minutes.

-

Termination: Inject 50

L of 10% PCA through the stopper into the reaction mixture (do not touch the filter paper). This stops the enzyme and acidifies the solution, driving dissolved -

Trapping: Continue incubation at 37°C for 1 hour to ensure complete capture of

by the NaOH trap. -

Quantification: Remove the filter paper, place in scintillation fluid, and count (LSC).

Self-Validation:

-

Blank: Boiled enzyme control must yield near-background CPM.

-

Linearity Check: Perform a time-course (15, 30, 60 min) to ensure initial velocity conditions.

Protocol B: LC-MS/MS Quantification of (R)-BAIBA

Objective: Specific detection of BAIBA in plasma or urine.

Method Parameters:

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

-

Column: HILIC mode (e.g., Waters BEH Amide) or specialized Amino Acid column (e.g., Restek Raptor Polar X).

-

Mobile Phase:

-

A: 20 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile.[5]

-

-

Sample Prep: Protein precipitation with Methanol (1:3 v/v) containing stable isotope internal standard (BAIBA-d3).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |

| BAIBA | 104.1 ( | 86.1 | 15 | Loss of |

| BAIBA | 104.1 | 44.1 | 25 | Characteristic fragment |

| BAIBA-d3 | 107.1 | 89.1 | 15 | Internal Standard |

Differentiation of Isomers (Critical Step):

Standard C18 chromatography cannot separate (R)-BAIBA from (S)-BAIBA or

-

Solution: Use chiral derivatization (e.g., Marfey’s reagent) OR a long HILIC gradient.

-

Validation: Run pure standards of (R)-BAIBA and (S)-BAIBA. If peaks co-elute, the method reports "Total BAIBA." For specific pathway analysis, chiral separation is mandatory.

Clinical & Pharmacological Implications[9]

UPB1 Deficiency (Inborn Error of Metabolism)

A defect in the UPB1 gene leads to Beta-ureidopropionase deficiency.[1][6][7][8]

-

Biochemical Hallmark: Accumulation of N-carbamoyl-

-aminoisobutyrate and N-carbamoyl-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Clinical Presentation: Variable, ranging from asymptomatic to neurological deficits (seizures, hypotonia).

-

Diagnostic Marker: Absence of BAIBA and

-alanine in fluids, despite high levels of ureido-precursors.